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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

Cat. No.: B138342 Get Quote

A Comparative Guide to the Spectral Analysis of 2-
Amino-N-methylbenzamide
For researchers and professionals in the field of drug development and chemical analysis,

accurate identification and characterization of organic compounds are paramount. This guide

provides a comprehensive cross-referencing of the spectral data for 2-Amino-N-
methylbenzamide against established databases and compares it with structurally similar

compounds, namely 2-Aminobenzamide and N-methylbenzamide. The presented data,

sourced from reputable databases, is supplemented with standardized experimental protocols

for spectral acquisition.

Data Presentation: Comparative Spectral Data
The following tables summarize the key spectral information for 2-Amino-N-methylbenzamide
and its analogues. This data has been compiled from various spectral databases to provide a

robust comparison.

Table 1: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass-to-
Charge Ratios
(m/z)

Database
Source

2-Amino-N-

methylbenzamid

e

C₈H₁₀N₂O 150.18
150 (M+), 133,

119, 92, 65

NIST,

PubChem[1][2]

[3]

2-

Aminobenzamide
C₇H₈N₂O 136.15

136 (M+), 119,

92, 65
PubChem[4]

N-

methylbenzamid

e

C₈H₉NO 135.17
135 (M+), 105,

77, 51

SpectraBase,

PubChem[5][6]

Table 2: Infrared (IR) Spectroscopy Data

Compound
Key IR Absorptions
(cm⁻¹)

Functional Group
Assignment

Database Source

2-Amino-N-

methylbenzamide

3400-3200 (broad),

1640 (strong), 1615,

1580

N-H stretch (amine &

amide), C=O stretch

(amide I), N-H bend

(amine), C=C stretch

(aromatic)

NIST[1]

2-Aminobenzamide

3400-3200 (broad),

1650 (strong), 1620,

1585

N-H stretch (amine &

amide), C=O stretch

(amide I), N-H bend

(amine), C=C stretch

(aromatic)

Thermo Scientific[7]

N-methylbenzamide

3300 (sharp), 1640

(strong), 1540, 1600,

1480

N-H stretch (amide),

C=O stretch (amide I),

N-H bend (amide II),

C=C stretch

(aromatic)

ChemicalBook,

NIST[8][9]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)
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Compound
Key ¹³C Chemical
Shifts (δ, ppm)

Carbon
Environment
Assignment

Database Source

2-Amino-N-

methylbenzamide

~169, ~148, ~132,

~128, ~117, ~115,

~26

C=O (amide), C-NH₂

(aromatic), C-H

(aromatic), C-H

(aromatic), C-C=O

(aromatic), C-H

(aromatic), N-CH₃

PubChem[2]

2-Aminobenzamide
~171, ~150, ~133,

~128, ~117, ~115

C=O (amide), C-NH₂

(aromatic), C-H

(aromatic), C-H

(aromatic), C-C=O

(aromatic), C-H

(aromatic)

Not explicitly found,

inferred from structure

N-methylbenzamide
~168, ~135, ~131,

~128, ~127, ~27

C=O (amide), C-C=O

(aromatic), C-H

(aromatic), C-H

(aromatic), C-H

(aromatic), N-CH₃

ChemicalBook,

SpectraBase[5][8]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented

above. Instrument-specific parameters may require optimization.

Mass Spectrometry (Electron Ionization - EI) Protocol
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

(e.g., methanol or acetonitrile).

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph (GC) coupled to the mass spectrometer (MS).
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Ionization: As the analyte elutes from the GC column, it enters the ion source of the MS. In

the EI source, the molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR) Protocol

Sample Preparation: For solid samples, a small amount of the powder is placed directly onto

the ATR crystal (e.g., diamond or germanium).

Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR

spectrometer. A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into firm contact with the crystal.

Measurement: The infrared beam is directed through the ATR crystal, where it undergoes

total internal reflection. At the points of reflection, an evanescent wave penetrates a short

distance into the sample, and wavelength-specific absorption occurs.

Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's

software converts this signal into an infrared spectrum (transmittance or absorbance vs.

wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.
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Data Acquisition: For ¹³C NMR, a standard pulse sequence (e.g., a simple pulse-acquire

sequence with proton decoupling) is used. A sufficient number of scans are acquired to

achieve an adequate signal-to-noise ratio.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Visualization of Spectral Data Cross-Referencing
Workflow
The following diagram illustrates a typical workflow for identifying an unknown compound by

cross-referencing its spectral data with various databases.

Data Acquisition

Database Cross-Referencing

Analysis & Identification

Unknown Sample

Acquire MS Acquire IR Acquire NMR

Compare Spectra

NIST WebBook SDBS PubChem
Other Databases

(e.g., SciFinder, Reaxys)
Identify Compound

Click to download full resolution via product page

Caption: Workflow for compound identification via spectral data cross-referencing.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b138342?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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